

The Receptor Binding Profile of 4-Acetoxy-DMT: A Technical Guide

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Compound of Interest

Compound Name: 4-acetoxy DMT (hydrochloride)

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Executive Summary

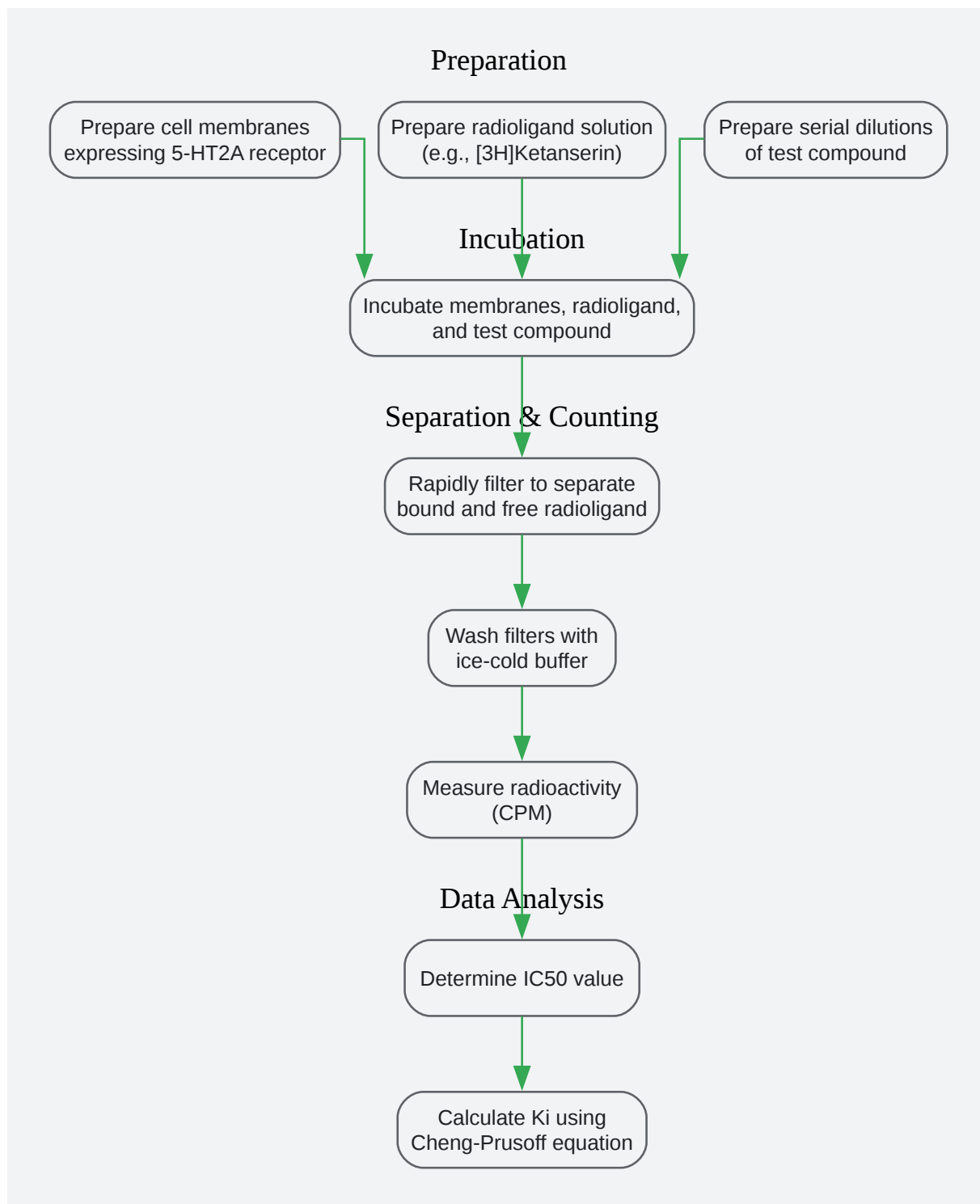
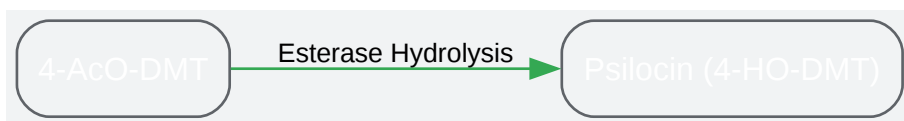
4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) is a semi-synthetic tryptamine that is widely recognized as a prodrug of psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin. This document provides a comprehensive technical overview of the receptor binding profile of 4-AcO-DMT and its active metabolite, psilocin. Quantitative data from in vitro binding and functional assays are presented, alongside detailed experimental methodologies. Furthermore, key signaling pathways associated with the primary psychedelic effects are visualized to facilitate a deeper understanding of their mechanisms of action.

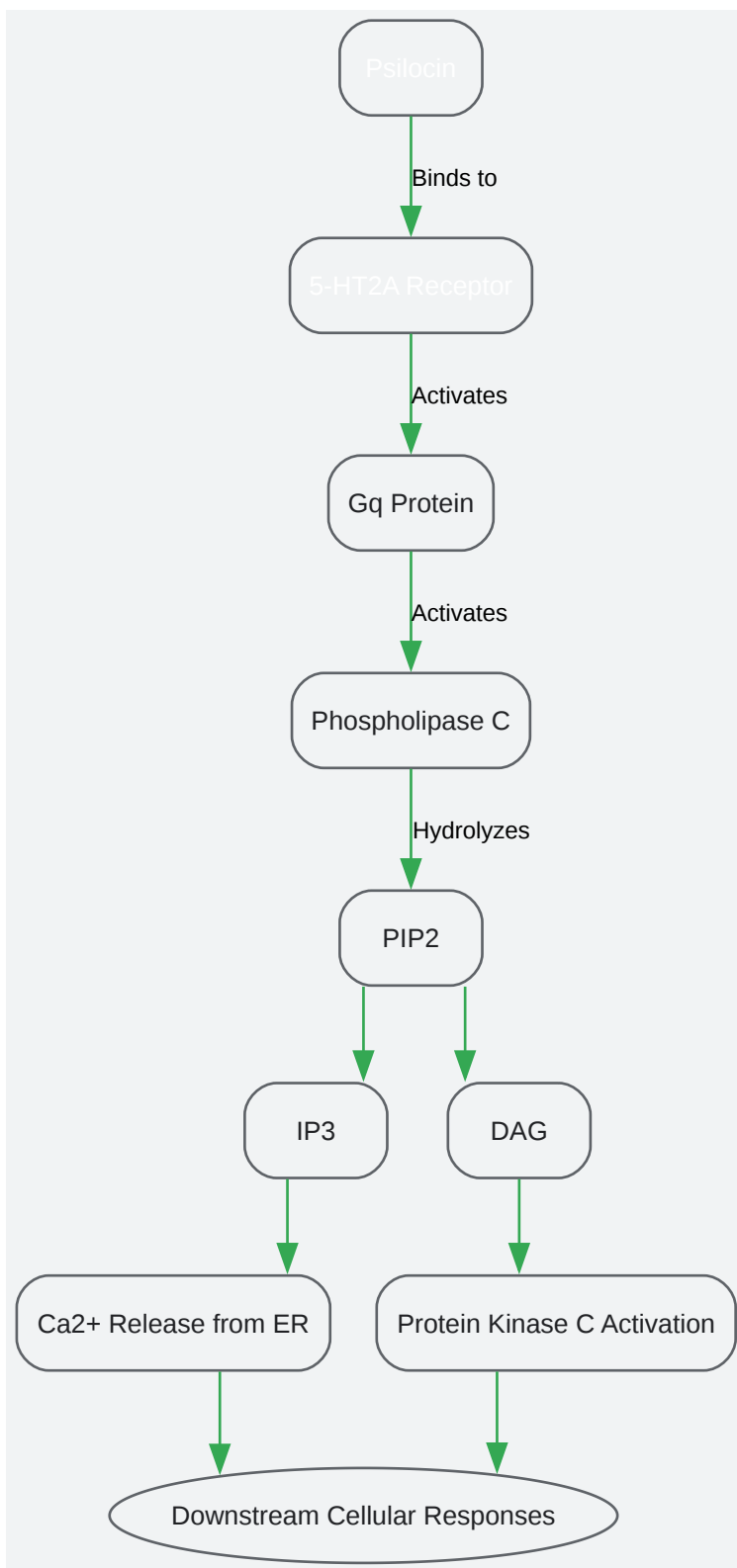
Introduction

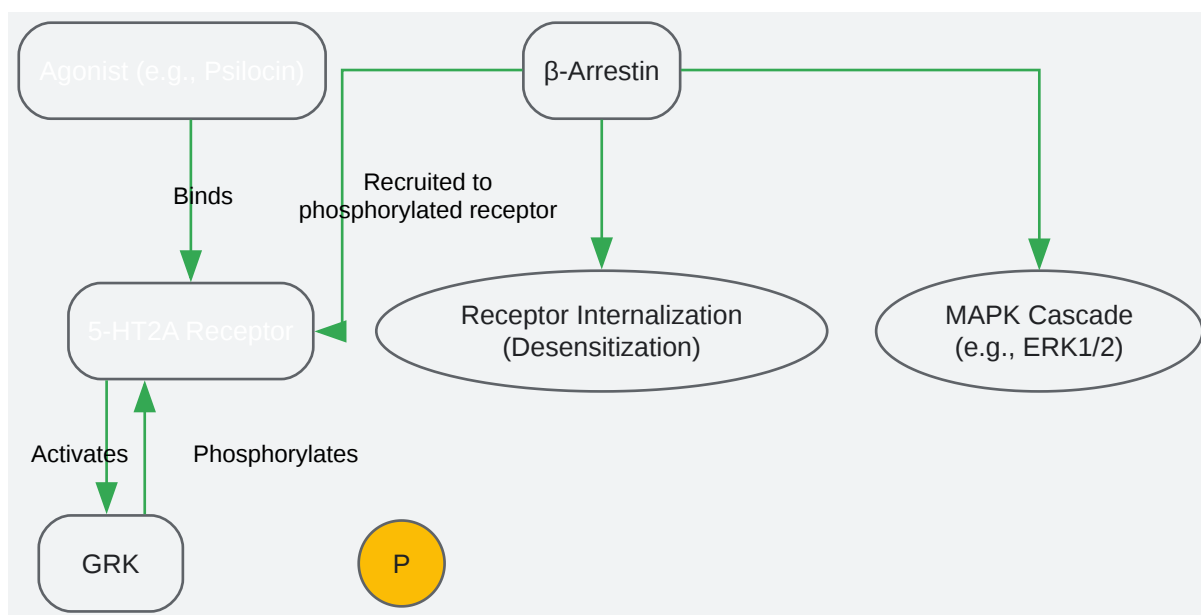
4-AcO-DMT is of significant interest to the scientific community due to its structural similarity to psilocybin and its rapid conversion to psilocin in vivo.^{[1][2]} Understanding its direct and indirect interactions with neuronal receptors is crucial for elucidating its pharmacological effects and therapeutic potential. This guide focuses on the quantitative characterization of these interactions, primarily at serotonin (5-HT) receptors, which are the main targets of classic psychedelics.

Prodrug Metabolism

Upon administration, 4-AcO-DMT is rapidly deacetylated by esterases to form psilocin.[1] This metabolic conversion is a critical aspect of its pharmacology, as psilocin is the primary molecule responsible for the subjective psychedelic effects.[3] Rodent studies have confirmed that 4-AcO-DMT functions as a prodrug for psilocin, similar to the dephosphorylation of psilocybin.[1]







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References

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- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)_{2A} Receptor (5-HT_{2AR}), 5-HT_{2CR}, 5-HT_{1AR}, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlaspores.academy [atlaspores.academy]
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